2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol chemical structure and properties
2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol chemical structure and properties
Technical Monograph: 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol
Part 1: Executive Summary & Chemical Identity
Compound Overview 2-Methyl-4-(3-bromophenyl)-3-butyn-2-ol is a specialized alkynyl carbinol intermediate used primarily in the synthesis of pharmaceutical agents (specifically mGluR5 antagonists) and advanced organic materials. Functionally, it serves as a "masked" terminal alkyne . The bulky 2-hydroxy-2-propyl group acts as a robust protecting group for the alkyne moiety during metal-catalyzed cross-coupling reactions, stabilizing the molecule against unwanted oligomerization before it is cleaved to reveal the reactive terminal alkyne (1-bromo-3-ethynylbenzene).
Chemical Structure & Identity
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IUPAC Name: 2-Methyl-4-(3-bromophenyl)but-3-yn-2-ol
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Molecular Formula: C₁₁H₁₁BrO
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Molecular Weight: 239.11 g/mol
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SMILES: CC(C)(O)C#Cc1cccc(Br)c1
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Key Functional Groups:
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Aryl Halide (Meta-Bromo): Handle for further cross-coupling (Suzuki, Buchwald-Hartwig).
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Internal Alkyne: Rigid linker.
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Tertiary Alcohol: Protecting group / polarity modulator.
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Physicochemical Properties (Derived)
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Physical State: Viscous pale yellow oil or low-melting solid (approx. MP 40–50 °C; meta-substitution typically lowers MP relative to para-analogs).
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Solubility: Highly soluble in polar organic solvents (DCM, EtOAc, THF, MeOH); insoluble in water.
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Stability: Stable under ambient conditions; sensitive to strong acids (dehydration risk) and strong bases (retro-Favorskii cleavage).
Part 2: Spectroscopic Profile (Diagnostic)
Accurate identification is critical for quality control in drug development. The following spectral data is derived from standard substituent effects for the meta-bromo isomer.
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | H2 (Aromatic, between Br and Alkyne) | |
| H4 (Ortho to Br) | ||
| H6 (Ortho to Alkyne) | ||
| H5 (Meta position) | ||
| Gem-Dimethyl (Characteristic singlet) | ||
| ¹³C NMR (100 MHz, CDCl₃) | C-Br (Carbon bearing Bromine) | |
| Alkyne Carbons (Internal) | ||
| Carbinol Carbon (Quaternary) | ||
| Methyl Carbons |
Part 3: Synthesis Protocol (Sonogashira Coupling)
Rationale: Direct synthesis from 1,3-dibromobenzene is possible but statistically difficult, often leading to bis-alkynylation. The preferred high-purity route utilizes 1-bromo-3-iodobenzene . The C–I bond is significantly more reactive toward oxidative addition by Pd(0) than the C–Br bond, allowing for exclusive chemoselective coupling at the iodo-position, leaving the bromo-position intact for downstream diversity.
Reagents:
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1-Bromo-3-iodobenzene (1.0 equiv)
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2-Methyl-3-butyn-2-ol (1.2 equiv)
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Pd(PPh₃)₂Cl₂ (2 mol%)
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CuI (1 mol%)
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Triethylamine (Et₃N) [Solvent/Base]
Step-by-Step Methodology:
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Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon for 15 minutes.
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Solvation: Add 1-bromo-3-iodobenzene (10 mmol) and dry Et₃N (30 mL). Degas the solution by bubbling Argon through the liquid for 10 minutes (sparging) to remove dissolved O₂ (critical to prevent homocoupling of the alkyne).
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Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.2 mmol) and CuI (0.1 mmol) to the stirring solution. The mixture will typically turn yellow/brown.
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Alkyne Addition: Add 2-methyl-3-butyn-2-ol (12 mmol) dropwise via syringe over 5 minutes.
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Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting iodide should disappear; the bromide remains intact.
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Workup: Cool to room temperature. Filter through a pad of Celite to remove precipitated ammonium salts and palladium black. Rinse the pad with Et₂O.
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Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 5%
20% EtOAc in Hexanes). -
Validation: Confirm structure via ¹H NMR (look for the disappearance of the characteristic meta-iodide shifts).
Part 4: Deprotection Strategy (Retro-Favorskii)
Context: The primary utility of this compound in drug discovery is as a precursor to 1-bromo-3-ethynylbenzene . The 2-hydroxy-2-propyl group is cleaved to release acetone and the terminal alkyne.
Mechanism: Base-catalyzed Retro-Favorskii reaction.
Protocol:
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Dissolution: Dissolve 2-methyl-4-(3-bromophenyl)-3-butyn-2-ol (5 mmol) in Toluene (20 mL).
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Base Treatment: Add powdered Sodium Hydroxide (NaOH, 15 mmol, 3 equiv).
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Reflux: Heat the heterogeneous mixture to reflux (110°C) for 2–4 hours. The evolution of acetone (BP 56°C) drives the equilibrium.
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Workup: Cool to RT. Pour into ice water. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
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Result: Quantitative yield of 1-bromo-3-ethynylbenzene (Volatile! Handle with care).
Part 5: Applications & Pathway Visualization
Drug Development Relevance (mGluR5 Antagonists): The 3-bromophenyl-alkyne motif is a bioisostere for the 6-methyl-2-(phenylethynyl)pyridine scaffold found in MPEP and MTEP (potent mGluR5 antagonists used in research for Fragile X syndrome and anxiety). The meta-bromo handle allows for the subsequent introduction of heterocycles via Suzuki coupling to fine-tune solubility and metabolic stability.
Material Science: Used as a core rigid linker for synthesizing meta-conjugated oligomers (phenylene ethynylenes) which exhibit unique folding properties compared to their linear para-counterparts.
Workflow Diagram (DOT):
Caption: Synthetic pathway from chemoselective halogenation to the masked alkyne intermediate and subsequent liberation of the terminal alkyne for pharmaceutical applications.
References
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Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
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Negishi, E., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews, 103(5), 1979-2018. Link
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Cosford, N. D., et al. (2003). [3H]-methoxymethyl-MTEP and [3H]-MTEP: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor. Bioorganic & Medicinal Chemistry Letters, 13(3), 351-354. Link
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Perrin, D. M., & Ohta, K. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. Link
